

(S)-3-Methoxypyrrolidine CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-3-Methoxypyrrolidine

Cat. No.: B038263

[Get Quote](#)

Technical Guide: (S)-3-Methoxypyrrolidine

For Researchers, Scientists, and Drug Development Professionals

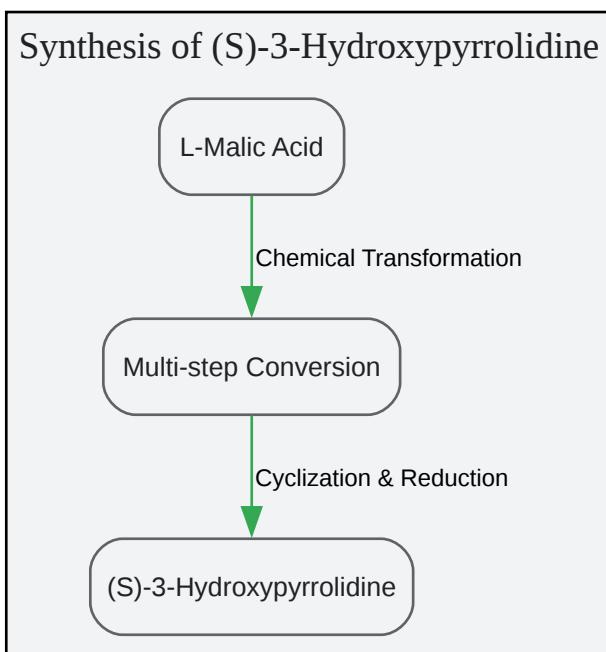
This technical guide provides a comprehensive overview of **(S)-3-Methoxypyrrolidine**, a key chiral building block in medicinal chemistry. This document details its chemical identity, molecular structure, physicochemical properties, and its application in the synthesis of pharmacologically active compounds. A detailed synthetic protocol and a relevant biological signaling pathway are also presented.

Core Data Summary

(S)-3-Methoxypyrrolidine is a heterocyclic compound valued for its specific stereochemistry, which is crucial for the development of targeted therapeutics.

Property	Value
CAS Number	120099-61-8
Molecular Formula	C ₅ H ₁₁ NO
Molecular Weight	101.15 g/mol
IUPAC Name	(3S)-3-methoxypyrrolidine
SMILES	CO[C@@H]1CNCC1
InChI Key	SQMYKVUSWPIFEQ-JEDNCBNOSA-N
Physical Form	Solid
Storage Temperature	2-8°C, Keep in dark place, sealed in dry

Molecular Structure


The molecular structure of **(S)-3-Methoxypyrrolidine** features a saturated five-membered nitrogen-containing ring (pyrrolidine) with a methoxy group attached to the chiral center at the third position.

Experimental Protocols

The synthesis of **(S)-3-Methoxypyrrolidine** is typically achieved through the O-methylation of its precursor, (S)-3-hydroxypyrrolidine. Below is a representative two-step synthetic procedure.

Synthesis of (S)-3-Hydroxypyrrolidine from L-Malic Acid

A common route to the precursor, (S)-3-hydroxypyrrolidine, involves a multi-step synthesis starting from L-malic acid. This method, however, is complex and involves several intermediates. A more direct, though still multi-step, approach starts from optically pure 4-amino-(S)-2-hydroxybutyric acid. A simplified conceptual workflow is presented below.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of (S)-3-Hydroxypyrrolidine.

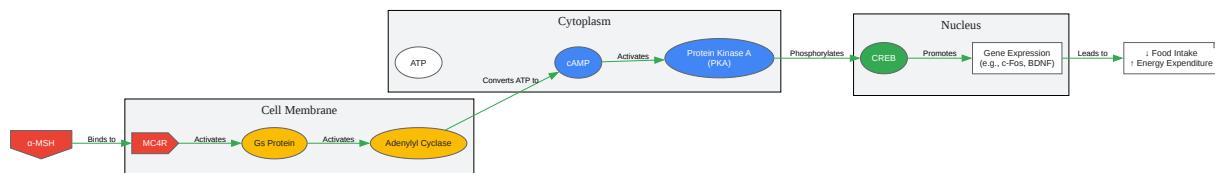
O-Methylation of (S)-3-Hydroxypyrrolidine

Materials:

- (S)-3-hydroxypyrrolidine hydrochloride
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Methyl iodide (CH_3I)
- Anhydrous Tetrahydrofuran (THF)
- Anhydrous Dimethylformamide (DMF)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

- Argon or Nitrogen gas for inert atmosphere

Procedure:


- Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere.
- Addition of Precursor: A solution of (S)-3-hydroxypyrrolidine hydrochloride (1.0 equivalent) in a mixture of anhydrous THF and a minimal amount of anhydrous DMF to aid dissolution is added dropwise to the stirred suspension of sodium hydride at 0°C. The addition rate should be controlled to maintain the internal temperature below 5°C.
- Alkoxide Formation: The reaction mixture is stirred at 0°C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1-2 hours, or until hydrogen gas evolution ceases, indicating the formation of the sodium alkoxide.
- Methylation: The reaction mixture is cooled back to 0°C, and methyl iodide (1.1 equivalents) is added dropwise. The reaction is then allowed to warm to room temperature and stirred overnight.
- Quenching: The reaction is carefully quenched by the slow, dropwise addition of water at 0°C to decompose any unreacted sodium hydride.
- Work-up: The mixture is diluted with water and extracted three times with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
- Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure **(S)-3-Methoxypyrrolidine**.

Application in Drug Development: Targeting the Melanocortin 4 Receptor (MC4R)

(S)-3-Methoxypyrrolidine is a valuable building block in the synthesis of potent and selective agonists for the melanocortin 4 receptor (MC4R). The MC4R is a G-protein coupled receptor (GPCR) primarily expressed in the brain and plays a critical role in regulating energy homeostasis, food intake, and body weight.

MC4R Signaling Pathway

Activation of the MC4R by its endogenous agonist, α -melanocyte-stimulating hormone (α -MSH), initiates a signaling cascade that ultimately leads to a reduction in food intake and an increase in energy expenditure. The core of this pathway involves the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).

[Click to download full resolution via product page](#)

Caption: Simplified MC4R signaling pathway upon activation by α -MSH.

This guide serves as a foundational resource for professionals engaged in research and development activities involving **(S)-3-Methoxypyrrolidine**. The provided data and protocols are intended to facilitate further investigation and application of this versatile chemical entity.

- To cite this document: BenchChem. [(S)-3-Methoxypyrrolidine CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b038263#s-3-methoxypyrrolidine-cas-number-and-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com